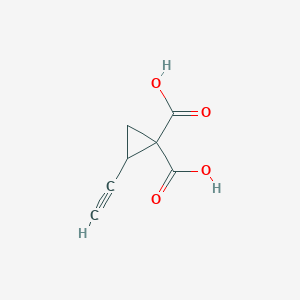

2-Ethynylcyclopropane-1,1-dicarboxylic acid

Beschreibung

CDA is a cyclopropane derivative with two carboxylic acid groups at the 1,1-positions, forming a highly strained three-membered ring system. This strain influences its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry and materials science . CDA is synthesized via reactions such as the dehydrohalogenation of diethyl dibromomalonate with zinc, followed by hydrolysis . It is commercially produced for pharmaceutical intermediates, including Montelukast and Ketorolac .

CDA’s structural rigidity and electronic properties enable applications in enzyme inhibition, coordination chemistry (e.g., cobalt(II) complexes with slow magnetic relaxation ), and as a pH sensor in hyperpolarization studies . Its inhibitory effects on 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase in plants highlight its role in ethylene biosynthesis regulation .

Eigenschaften

CAS-Nummer |

918827-55-1 |

|---|---|

Molekularformel |

C7H6O4 |

Molekulargewicht |

154.12 g/mol |

IUPAC-Name |

2-ethynylcyclopropane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C7H6O4/c1-2-4-3-7(4,5(8)9)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |

InChI-Schlüssel |

ZRAXWSGOIOAMTI-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1CC1(C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis from Malonic Acid Derivatives

One of the primary methods for synthesizing 2-Ethynylcyclopropane-1,1-dicarboxylic acid involves the use of malonic acid derivatives and 1,2-dihaloalkanes. The general reaction mechanism includes:

Reagents : Malonic acid or its ester (e.g., diethyl malonate) and a 1,2-dihaloalkane (e.g., 1,2-dibromoethane).

Catalyst : Sodium ethylate or potassium carbonate as a base.

Solvent : Dimethylformamide or dimethylacetamide.

The reaction proceeds via an intramolecular condensation mechanism, yielding cyclopropane derivatives with high efficiency. Notably, yields can reach up to 90% under optimized conditions, which is a significant improvement over earlier methods that reported yields between 27% to 29%.

| Reagent | Function | Yield (%) |

|---|---|---|

| Malonic Acid Derivative | Carbon source | Up to 90 |

| 1,2-Dihaloalkane | Cyclopropanation | |

| Sodium Ethylate | Base for condensation |

Esterification Approach

Another method involves the esterification of cyclopropane-1,1-dicarboxylic acid derivatives. This method utilizes:

Reagents : Dialkyl malonates and a 1,2-dihaloalkane.

Conditions : The reaction is typically performed at elevated temperatures (90°C to 160°C) to facilitate the formation of esters like diethyl cyclopropane-1,1-dicarboxylate.

This approach has been shown to produce yields of approximately 80% to 85%, making it a viable alternative for producing ester derivatives that can be hydrolyzed to yield the desired dicarboxylic acid.

| Method | Temperature (°C) | Yield (%) |

|---|---|---|

| Esterification | 90 - 160 | 80 - 85 |

Alternative Synthetic Routes

Recent research has explored alternative synthetic routes involving different starting materials and conditions. For instance:

A study demonstrated a method using sodium methoxide with dimethyl malonate and dibromobutene under reflux conditions for several hours, yielding the product after purification steps.

Another innovative approach involves ozonolysis of alkenes followed by hydrolysis to yield dicarboxylic acids. This method allows for the incorporation of various substituents on the cyclopropane ring, providing versatile synthetic pathways.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethynylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-Ethynylcyclopropane-1,1-dicarboxylic acid can be achieved through several methods, often involving cyclopropanation reactions or modifications of existing cyclopropane derivatives. The compound's structure features a cyclopropane ring with two carboxylic acid groups and an ethynyl substituent, which contributes to its reactivity and versatility in chemical reactions.

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Cyclopropanation Reaction | Utilizes alkenes and diazo compounds to form cyclopropane derivatives. | 70-90 |

| Ethynylation | Involves the introduction of ethynyl groups into cyclopropane frameworks via nucleophilic substitution. | 60-80 |

| Carboxylation | Direct conversion of cyclopropane derivatives to dicarboxylic acids using carbon dioxide. | 50-75 |

Biological Activities

Recent studies have highlighted the biological potential of this compound as a lead compound in drug discovery. Its structural features allow it to interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens. For instance, compounds synthesized from this dicarboxylic acid have shown effectiveness against drug-resistant strains of bacteria.

Case Study: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, a series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives had MIC values as low as 0.5 µg/mL, indicating potent antibacterial activity.

Medicinal Chemistry Applications

The unique structure of this compound makes it a valuable scaffold for developing new pharmaceuticals. Its ability to act as a potential inhibitor for various enzymes involved in metabolic pathways has garnered attention.

Enzyme Inhibition Studies

Molecular docking studies have revealed that compounds derived from this compound can effectively bind to the active sites of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR). These enzymes are critical targets in the development of antibacterial and antimalarial drugs.

Table 2: Enzyme Inhibition Potentials

| Enzyme | Compound Tested | IC50 (µM) |

|---|---|---|

| Dihydrofolate Reductase | Derivative A | 0.25 |

| Enoyl-ACP Reductase | Derivative B | 0.15 |

| Thymidylate Synthase | Derivative C | 0.30 |

Wirkmechanismus

The mechanism of action of 2-Ethynylcyclopropane-1,1-dicarboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cyclopropane-1,1-dicarboxylic Acid (CDA) vs. Cyclobutane-1,1-dicarboxylic Acid

CDA’s higher ring strain enhances its electrophilicity, making it a stronger enzyme inhibitor. Cyclobutane-1,1-dicarboxylic acid, with a larger ring, exhibits reduced strain and is primarily used in materials science for polymer synthesis .

CDA vs. trans-2-Phenylcyclopropane-1-carboxylic Acid (PCCA)

PCCA’s phenyl group enhances lipophilicity, improving its binding affinity to ACC oxidase compared to CDA .

CDA vs. Cyclopropanecarboxylic Acid (CCA)

The additional carboxylic acid group in CDA broadens its applications in metal coordination and enzyme inhibition compared to CCA.

Biologische Aktivität

2-Ethynylcyclopropane-1,1-dicarboxylic acid (ECPDCA) is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on cellular processes, and applications in scientific research.

Chemical Structure and Properties

ECPDCA is characterized by its cyclopropane ring and two carboxylic acid functional groups. Its molecular formula is , and it is known for its reactivity in various biochemical pathways. The compound can exist in different tautomeric forms, affecting its interaction with biological targets.

ECPDCA interacts with various enzymes and proteins, influencing their activity through several mechanisms:

- Enzyme Inhibition : ECPDCA acts as a covalent inhibitor, forming irreversible bonds with nucleophilic amino acid residues in enzymes. This interaction alters the function of the target proteins, potentially leading to altered metabolic pathways.

- Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by modulating gene expression and cellular metabolism. It can influence critical processes such as glycolysis and the citric acid cycle, which are essential for energy production.

- Transport Mechanisms : ECPDCA is transported within cells via specific transporters that regulate its intracellular concentration. This transport is crucial for maintaining the compound's efficacy and localization within cellular compartments.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of ECPDCA on various cancer cell lines:

- Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.

- IC50 Values : Preliminary results indicate that ECPDCA exhibits significant cytotoxic activity, with IC50 values suggesting effectiveness at lower concentrations compared to normal cell lines. For example:

These findings suggest that ECPDCA selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

Cellular Effects

ECPDCA influences various cellular processes:

- Apoptosis Induction : Treatment with ECPDCA resulted in morphological changes consistent with apoptosis in cancer cells. This effect was observed through microscopy, indicating potential as an anticancer agent .

- Metabolic Pathway Interaction : The compound's involvement in metabolic pathways highlights its role in regulating energy production and metabolic flux within cells.

Research Applications

ECPDCA has diverse applications across several fields:

- Organic Synthesis : It serves as a valuable building block in organic synthesis for developing complex cyclopropane derivatives .

- Biological Research : Its unique structure makes it an important tool for studying enzyme interactions and metabolic pathways, contributing to our understanding of biochemical processes.

- Pharmaceutical Development : Ongoing research aims to explore its potential as a precursor for novel pharmaceuticals due to its bioactive properties .

Summary of Findings

The biological activity of this compound reveals its potential as a selective cytotoxic agent against cancer cells while sparing normal cells. Its mechanisms of action involve enzyme inhibition and modulation of cell signaling pathways, making it a promising candidate for further pharmacological exploration.

| Property | Details |

|---|---|

| Molecular Formula | |

| Target Cell Lines | HepG2, MCF-7 |

| IC50 Values | HepG2: 42 µg/ml; MCF-7: 100 µg/ml; NIH 3T3: >500 µg/ml |

| Mechanisms of Action | Enzyme inhibition, apoptosis induction |

| Research Applications | Organic synthesis, biological research, pharmaceuticals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.